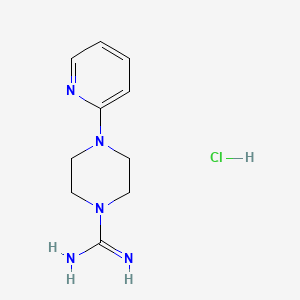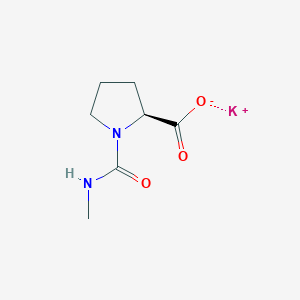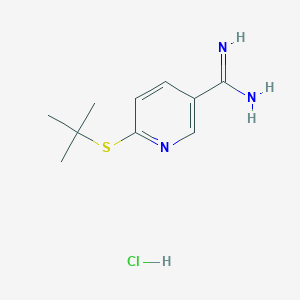![molecular formula C11H10Cl2F2N2OS B1404889 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1351620-47-7](/img/structure/B1404889.png)
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride
Vue d'ensemble
Description
The compound “4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a chloromethyl group (-CH2Cl), a difluoromethoxy group (-OCHF2), and an amine group (-NH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, chloromethyl, difluoromethoxy, and amine groups would all contribute to its overall structure. The electron-withdrawing nature of the chloromethyl and difluoromethoxy groups could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the amine group could participate in acid-base reactions . The difluoromethoxy group might also influence the compound’s reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of New Anellated 4H-1,4,2-Diazaphospholes: A study by Betzl, Hettstedt, and Karaghiosoff (2013) describes the preparation of new anellated 4H-1,4,2-diazaphospholes, a process involving cyclocondensation of 4-phenyl-2-amino-1,3-thiazole with chloromethyl dichlorophosphine. This synthesis provides insight into the chemical properties and potential applications of such compounds in various scientific fields (Betzl, Hettstedt, & Karaghiosoff, 2013).
Antibacterial and Antimicrobial Activities
Antibacterial Evaluation of Novel PhenylthiazolylQuinqzolin-4(3h)-One Derivative
Badwaik et al. (2009) synthesized and evaluated novel derivatives combining phenylthiazole and quinazoline for antibacterial activity. Their findings highlight the potential of these compounds in developing new antibacterial agents (Badwaik et al., 2009).
Synthesis and Antimicrobial Evaluation of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives
Kubba and Rahim (2018) conducted a study on new thiazole derivatives, revealing their moderate antibacterial activity against certain bacteria and high antifungal activity against specific fungi. This study emphasizes the significance of thiazole derivatives in antimicrobial research (Kubba & Rahim, 2018).
Photodegradation and Stability Analysis
- Photo-Degradation in Thiazole-Containing Compounds: Wu, Hong, and Vogt (2007) analyzed the photo-degradation behavior of a pharmaceutical compound containing a thiazole group. This research provides valuable insights into the stability and degradation patterns of thiazole-containing compounds under specific conditions, which is crucial for their application in various scientific fields (Wu, Hong, & Vogt, 2007).
Antioxidant Properties
- In Vitro Antioxidant Properties of New Thiazole Derivatives: A study by Jaishree et al. (2012) focused on synthesizing novel thiazole derivatives and evaluating their in vitro antioxidant properties. The results showed that some synthesized compounds exhibited potent antioxidant activity, indicating the potential application of thiazole derivatives in antioxidant research (Jaishree et al., 2012).
Safety And Hazards
Orientations Futures
The future research directions for this compound could include exploring its potential applications in various fields, such as pharmaceuticals or agrochemicals, based on its unique structure and properties . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2OS.ClH/c12-5-8-6-18-11(16-8)15-7-1-3-9(4-2-7)17-10(13)14;/h1-4,6,10H,5H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCPMNNFCXBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CCl)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)
![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)




![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)

![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)
